molecular formula C23H21IN6O5S B408964 N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

Cat. No.: B408964
M. Wt: 620.4g/mol
InChI Key: PMQSXRITIYEFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves cyclization reactions using hydrazines and diketones.

    Coupling reactions: The pyrimidine and pyrazole intermediates are coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide may be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide
  • N-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-iodophenyl)benzenesulfonamide
  • N-(2,6-dimethoxy-4-pyrimidinyl)-4-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)benzenesulfonamide

Uniqueness

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is unique due to its combination of structural features, including the pyrimidine, pyrazole, and benzenesulfonamide groups. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H21IN6O5S

Molecular Weight

620.4g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H21IN6O5S/c1-14-19(22(31)30(28-14)17-8-4-15(24)5-9-17)13-25-16-6-10-18(11-7-16)36(32,33)29-20-12-21(34-2)27-23(26-20)35-3/h4-13,28H,1-3H3,(H,26,27,29)

InChI Key

PMQSXRITIYEFOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.